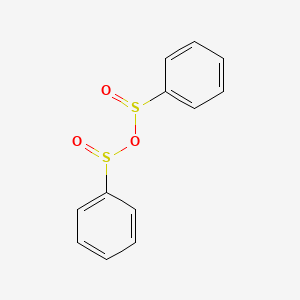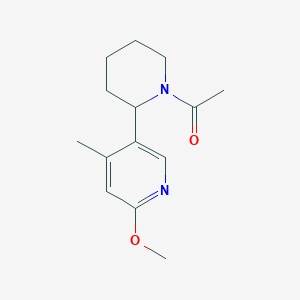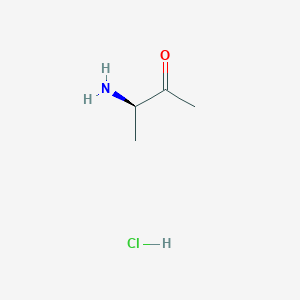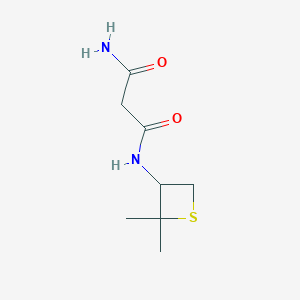
Ethyl (tributylphosphoranyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (tributylphosphoranyl)acetate is an organophosphorus compound with the molecular formula C₁₆H₃₅O₂P. It is a derivative of phosphorane, characterized by the presence of an ethyl acetate group bonded to a tributylphosphoranyl moiety. This compound is of interest in organic synthesis and various chemical applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (tributylphosphoranyl)acetate can be synthesized through the reaction of ethyl bromoacetate with tributylphosphine. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C2H5BrCO2C2H5+P(C4H9)3→C2H5CO2P(C4H9)3+NaBr
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (tributylphosphoranyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethyl acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the ethyl acetate group under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (tributylphosphoranyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl (tributylphosphoranyl)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphoranyl group can stabilize transition states and intermediates, facilitating reactions that form carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the synthesis of other chemicals.
Tributylphosphine: A phosphine used as a ligand in coordination chemistry and as a reducing agent.
Phosphoranes: A class of compounds containing a phosphorus atom bonded to four substituents, used in various organic transformations.
Uniqueness
Ethyl (tributylphosphoranyl)acetate is unique due to its combination of an ethyl acetate group with a tributylphosphoranyl moiety, providing distinct reactivity and properties compared to other esters and phosphoranes. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C16H34O2P+ |
|---|---|
Peso molecular |
289.41 g/mol |
Nombre IUPAC |
tributyl-(2-ethoxy-2-oxoethyl)phosphanium |
InChI |
InChI=1S/C16H34O2P/c1-5-9-12-19(13-10-6-2,14-11-7-3)15-16(17)18-8-4/h5-15H2,1-4H3/q+1 |
Clave InChI |
GZQUBNUKKITBSU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13015053.png)


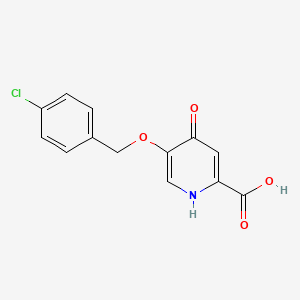
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)




